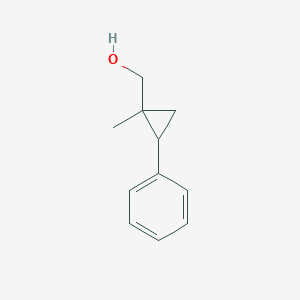
(1-Methyl-2-phenylcyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Methyl-2-phenylcyclopropyl)methanol” is a chemical compound with the molecular formula C11H14O . It has a molecular weight of 162.23 .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-2-phenylcyclopropyl)methanol” consists of a cyclopropyl ring with a methyl group and a phenyl ring attached to it . The presence of the hydroxyl group (-OH) indicates that this compound is an alcohol .Physical And Chemical Properties Analysis
“(1-Methyl-2-phenylcyclopropyl)methanol” has a molecular weight of 162.23 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the search results.Scientific Research Applications
(2) Industrial Biotechnology and Chemical Production Methanol, a derivative of (1-Methyl-2-phenylcyclopropyl)methanol, is considered a crucial building block in chemical synthesis. It can be synthesized from petrochemical or renewable resources and has significant applications in the development of bioprocess technology. The potential of methylotrophic bacteria in converting methanol into fine and bulk chemicals highlights the economic viability of using methanol as an alternative carbon source. This integration of biological, technical, and economic considerations showcases the relevance of methanol in industrial biotechnology and the production of various chemicals (Schrader et al., 2009).
(3) Synthetic Methylotrophy and Microbial Conversion The concept of synthetic methylotrophy involves developing non-native methylotrophs like Escherichia coli to utilize methanol as a carbon source. This process involves the introduction of the ribulose monophosphate (RuMP) cycle and subsequent engineering to enable growth and production of chemicals from methanol. Recent advancements have seen the development of strains capable of growing exclusively on methanol, demonstrating the potential of synthetic methylotrophy in bioproduction from methanol-based substrates (Antoniewicz, 2019).
Mechanism of Action
properties
IUPAC Name |
(1-methyl-2-phenylcyclopropyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(8-12)7-10(11)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTZNEKUPCCLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-2-phenylcyclopropyl)methanol | |
CAS RN |
176019-54-8 |
Source


|
| Record name | rac-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2894855.png)
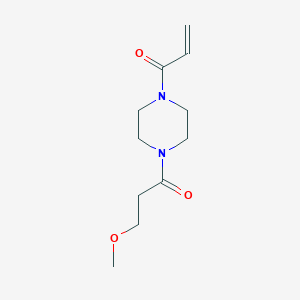
![1-(2,6-dichlorobenzyl)-3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B2894858.png)
![N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2894859.png)
![2-Butyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894860.png)
![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2894863.png)
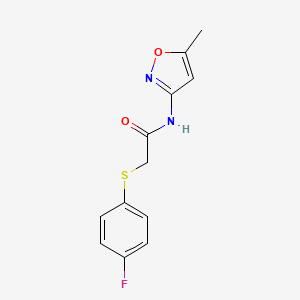
![3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2894868.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2894869.png)

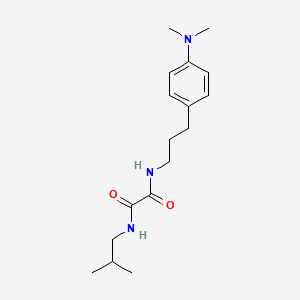
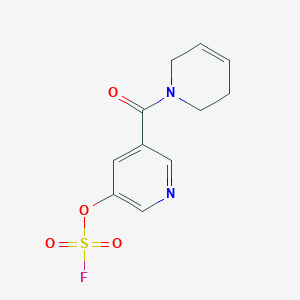
![Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B2894873.png)
![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)